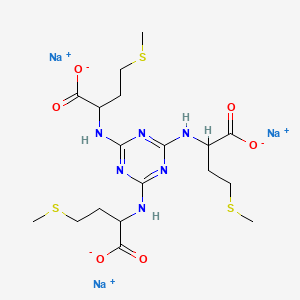
Trisodium N,N',N''-1,3,5-triazine-2,4,6-triyl(tris-DL-methionate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trisodium N,N’,N’'-1,3,5-triazine-2,4,6-triyl(tris-DL-methionate) is a chemical compound with the molecular formula C18H27N6Na3O6S3. It is known for its applications in various fields, including water treatment, heavy metal ion removal, and as a reagent in chemical synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trisodium N,N’,N’'-1,3,5-triazine-2,4,6-triyl(tris-DL-methionate) typically involves the reaction of suitable precursors under controlled conditions. One common method involves the reaction of 1,3,5-triazine-2,4,6-trithiol with sodium methionate in the presence of solvents like dimethyl sulfoxide (DMSO) and catalysts such as sodium chloride (NaCl) and sulfuryl chloride (SO2Cl2) .
Industrial Production Methods
Industrial production of this compound often employs large-scale chemical reactors where the reaction conditions are optimized for maximum yield and purity. The process involves careful control of temperature, pressure, and reactant concentrations to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Trisodium N,N’,N’'-1,3,5-triazine-2,4,6-triyl(tris-DL-methionate) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different sulfur-containing compounds.
Reduction: Reduction reactions can lead to the formation of thiol derivatives.
Substitution: It can participate in substitution reactions where one or more functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2), reducing agents such as sodium borohydride (NaBH4), and various acids and bases for substitution reactions. The conditions typically involve controlled temperatures and pH levels to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce thiol compounds .
Scientific Research Applications
Trisodium N,N’,N’'-1,3,5-triazine-2,4,6-triyl(tris-DL-methionate) has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It serves as a chelating agent for removing heavy metals from biological samples.
Medicine: It is explored for its potential in drug development and as a detoxifying agent.
Industry: It is widely used in water treatment processes to remove heavy metal ions from wastewater
Mechanism of Action
The mechanism of action of Trisodium N,N’,N’'-1,3,5-triazine-2,4,6-triyl(tris-DL-methionate) involves its ability to form stable complexes with heavy metal ions. This chelation process effectively removes the metal ions from solutions, making it useful in water treatment and detoxification applications .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazine-2,4,6-trithiol trisodium salt: Similar in structure and used for heavy metal ion removal.
Trithiocyanuric acid trisodium salt: Another compound with similar chelating properties.
Uniqueness
Trisodium N,N’,N’'-1,3,5-triazine-2,4,6-triyl(tris-DL-methionate) is unique due to its high efficiency in chelating a wide range of heavy metal ions and its relatively low toxicity compared to other heavy metal removal agents .
Properties
CAS No. |
93805-91-5 |
|---|---|
Molecular Formula |
C18H27N6Na3O6S3 |
Molecular Weight |
588.6 g/mol |
IUPAC Name |
trisodium;2-[[4,6-bis[(1-carboxylato-3-methylsulfanylpropyl)amino]-1,3,5-triazin-2-yl]amino]-4-methylsulfanylbutanoate |
InChI |
InChI=1S/C18H30N6O6S3.3Na/c1-31-7-4-10(13(25)26)19-16-22-17(20-11(14(27)28)5-8-32-2)24-18(23-16)21-12(15(29)30)6-9-33-3;;;/h10-12H,4-9H2,1-3H3,(H,25,26)(H,27,28)(H,29,30)(H3,19,20,21,22,23,24);;;/q;3*+1/p-3 |
InChI Key |
ZIAVAIYUTFFKAY-UHFFFAOYSA-K |
Canonical SMILES |
CSCCC(C(=O)[O-])NC1=NC(=NC(=N1)NC(CCSC)C(=O)[O-])NC(CCSC)C(=O)[O-].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















